3-Methyl-1-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
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Overview
Description
3-Methyl-1-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a piperidine ring, and an imidazolidine-2,4-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the construction of the isoxazole ring. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
The piperidine ring can be introduced through nucleophilic substitution reactions, while the imidazolidine-2,4-dione moiety can be synthesized via cyclization reactions involving appropriate precursors. The final compound is obtained by coupling these intermediates under suitable reaction conditions, such as elevated temperatures and the presence of catalysts or reagents like 18-crown-6 and K₂CO₃ .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and alternative energy sources like microwave irradiation to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaIO₄, reducing agents like LiAlH₄, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
3-Methyl-1-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways within biological systems. The isoxazole ring, for example, is known to interact with GABA and glutamate receptors, potentially modulating neurotransmission and exhibiting anticonvulsant or neuroprotective effects . The compound may also inhibit specific enzymes or signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3-chloroisoxazole and 5-methylisoxazole share the isoxazole ring structure and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-amine have similar piperidine ring structures and are used in medicinal chemistry.
Imidazolidine-2,4-dione Derivatives: Compounds like phenytoin and ethosuximide share the imidazolidine-2,4-dione moiety and are used as anticonvulsants.
Uniqueness
What sets 3-Methyl-1-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. The presence of the isoxazole ring, piperidine ring, and imidazolidine-2,4-dione moiety in a single molecule allows for diverse interactions with biological targets and pathways, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-methyl-1-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-25-20(28)14-27(23(25)30)17-9-11-26(12-10-17)22(29)16-7-8-19-18(13-16)21(31-24-19)15-5-3-2-4-6-15/h2-8,13,17H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIWZYZHSQPSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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